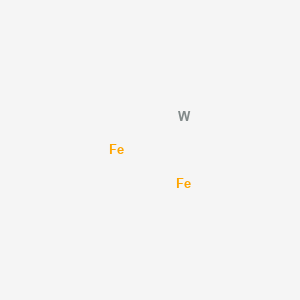![molecular formula C24H28N4O4S B14739071 N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide CAS No. 5842-60-4](/img/structure/B14739071.png)
N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide is a complex organic compound that features a cyclohexyl group, a benzothiazole moiety, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, benzothiazole derivatives, and methoxybenzaldehyde. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the availability of raw materials, reaction scalability, and waste management.
化学反応の分析
Types of Reactions
N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action for N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzothiazole derivatives, cyclohexyl amides, and methoxyphenyl hydrazones. These compounds share structural features and might exhibit similar chemical properties and applications.
Uniqueness
What sets N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide apart is its unique combination of functional groups, which can impart distinct chemical reactivity and potential applications. Its specific structure might offer advantages in terms of stability, reactivity, or biological activity compared to similar compounds.
特性
CAS番号 |
5842-60-4 |
|---|---|
分子式 |
C24H28N4O4S |
分子量 |
468.6 g/mol |
IUPAC名 |
N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C24H28N4O4S/c1-32-20-13-11-18(12-14-20)17-25-28(16-15-23(29)26-19-7-3-2-4-8-19)24-21-9-5-6-10-22(21)33(30,31)27-24/h5-6,9-14,17,19H,2-4,7-8,15-16H2,1H3,(H,26,29) |
InChIキー |
XKYFDOGFHLRBNO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



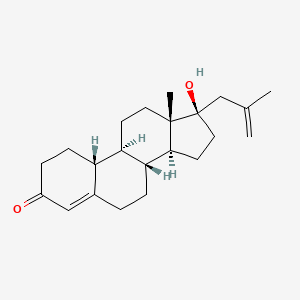

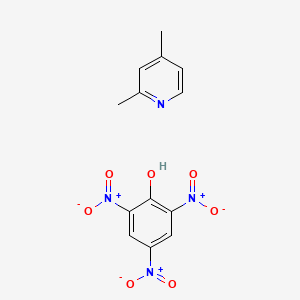
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)

![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
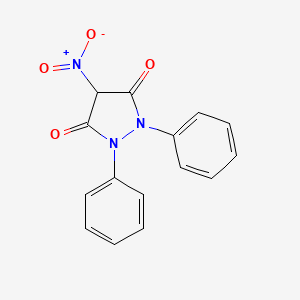


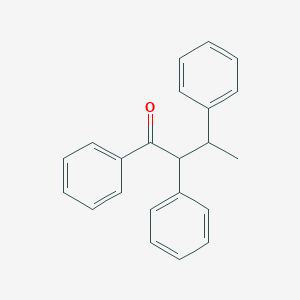
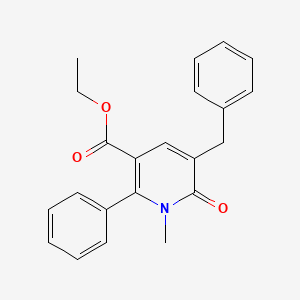
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
